Comparative Physicochemical Descriptors: Target Compound vs. Thiophene-Direct Analog (CAS 1797214-06-2)
The target compound incorporates a thiophen-3-yloxy ether (O-linker), whereas the direct analog (CAS 1797214-06-2) features a thiophen-3-yl group directly attached to the piperidine ring (C-linker). This structural difference results in a higher topological polar surface area (tPSA: 67 Ų vs. 46.5 Ų estimated for the analog) and an additional hydrogen bond acceptor (4 vs. 3) for the target compound [1]. These differences are predicted to influence membrane permeability and protein binding interactions [2].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 67 Ų |
| Comparator Or Baseline | (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1797214-06-2): ~46.5 Ų (estimated) |
| Quantified Difference | +20.5 Ų (~44% increase) |
| Conditions | Computed using standard fragment-based methods (PubChem/OpenEye derived). |
Why This Matters
A 44% higher tPSA may reduce passive CNS permeability, making the target compound preferable for peripheral target screening or indications requiring restricted brain exposure.
- [1] Kuujia. CAS No 2034562-16-6 – Computed Properties (tPSA: 67, H-bond acceptors: 5). View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2005, 2(4), 541–553. View Source
